[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine
CAS No.: 1248927-94-7
Cat. No.: VC2920585
Molecular Formula: C12H18FNO2
Molecular Weight: 227.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1248927-94-7 |
|---|---|
| Molecular Formula | C12H18FNO2 |
| Molecular Weight | 227.27 g/mol |
| IUPAC Name | 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propan-1-amine |
| Standard InChI | InChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 |
| Standard InChI Key | VVQXAWFDRZFEDD-UHFFFAOYSA-N |
| SMILES | COCCNCCCOC1=CC=C(C=C1)F |
| Canonical SMILES | COCCNCCCOC1=CC=C(C=C1)F |
Introduction
Chemical Identity and Structure
3-(4-Fluorophenoxy)propylamine is an organic compound belonging to the secondary amine class, characterized by two organic substituents attached to the nitrogen atom. It also features an aryl ether moiety due to the presence of the phenoxy group in its structure. The compound's identity is established through several standardized chemical identifiers:
Chemical Identifiers
The compound is definitively identified through multiple chemical registry systems and nomenclature conventions:
| Parameter | Value |
|---|---|
| CAS Number | 1248927-94-7 |
| IUPAC Name | 3-(4-fluorophenoxy)-N-(2-methoxyethyl)propan-1-amine |
| Molecular Formula | C₁₂H₁₈FNO₂ |
| Molecular Weight | 227.28 g/mol |
| MDL Number | MFCD16663532 |
| PubChem CID | 50989310 |
| VCID | VC2920585 |
Structural Representation
The compound's structure can be described through several chemical notation systems used in computational chemistry and chemical databases:
| Notation System | Value |
|---|---|
| Standard InChI | InChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 |
| InChI Key | VVQXAWFDRZFEDD-UHFFFAOYSA-N |
| SMILES | COCCNCCCOC1=CC=C(C=C1)F |
The molecular structure features a 4-fluorophenoxy group connected to a propyl chain that links to a nitrogen atom, which is also bonded to a 2-methoxyethyl group. This arrangement creates a secondary amine with both aromatic and aliphatic components.
Physical and Chemical Properties
Physical Characteristics
3-(4-Fluorophenoxy)propylamine exists as a liquid at room temperature, making it suitable for various laboratory applications requiring liquid-phase reactions or processes. Its physical state facilitates its use in solution chemistry and as a potential intermediate in synthesis pathways.
Chemical Reactivity
As a secondary amine, 3-(4-Fluorophenoxy)propylamine possesses a moderately basic nitrogen atom that can participate in various chemical reactions. The compound's reactivity is influenced by:
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The secondary amine group, which can serve as a nucleophile in substitution and addition reactions
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The fluorine substituent on the aromatic ring, which alters the electron distribution and potentially influences reactivity
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The ether linkages, which provide additional sites for potential interactions
Secondary amines generally exhibit unique reactivity patterns, making them valuable intermediates in organic synthesis for creating more complex molecules. The specific secondary amine structure of this compound suggests potential applications in pharmaceutical development and other chemical manufacturing processes.
Synthesis and Preparation
Synthetic Methodology
The synthesis of 3-(4-Fluorophenoxy)propylamine typically involves a multi-step organic reaction sequence. Based on similar compound syntheses, a probable synthetic route includes:
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Reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the propyl chain
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Subsequent introduction of the methoxyethyl group through an amination reaction
This stepwise approach allows for controlled formation of the desired molecular structure with the specific substitution pattern required for the compound's identity and functionality.
Purification and Quality Control
The compound can be produced in various purity grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). Analytical methods likely employed for quality control include:
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Chromatographic techniques (HPLC, GC) for purity assessment
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Spectroscopic methods (NMR, MS, IR) for structural confirmation
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Elemental analysis for composition verification
These comprehensive analytical approaches ensure the compound meets required specifications for research or industrial applications.
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